

AGI-14100: A Chemical Probe for Mutant Isocitrate Dehydrogenase 1 (mIDH1)

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant therapeutic target in a variety of cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in oncogenesis through epigenetic dysregulation. **AGI-14100** is a potent and metabolically stable inhibitor of mutant IDH1 (mIDH1) that has served as a critical chemical probe in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of **AGI-14100**, including its biochemical and cellular activity, selectivity, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and drug development professionals in utilizing **AGI-14100** for the investigation of mIDH1-driven cancers.

Introduction

Somatic point mutations in the active site of isocitrate dehydrogenase 1 (IDH1), most commonly at arginine 132 (R132), result in a gain-of-function that enables the NADPH-dependent reduction of α -ketoglutarate (α -KG) to D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG competitively inhibits α -KG-dependent dioxygenases, leading to widespread epigenetic changes and a block in cellular differentiation, thereby promoting



tumorigenesis.[1][3] The development of small molecule inhibitors targeting these mutant enzymes has emerged as a promising therapeutic strategy.

AGI-14100 was developed as part of a lead optimization program to improve upon earlier mIDH1 inhibitors like AGI-5198, which suffered from poor metabolic stability.[1][4] AGI-14100 demonstrates single-digit nanomolar potency against mIDH1 and excellent metabolic stability, making it a valuable tool for studying the biological consequences of mIDH1 inhibition.[1][2][4] [5] However, AGI-14100 was found to be a potential inducer of cytochrome P450 3A4 (CYP3A4) through activation of the human pregnane X receptor (hPXR), a liability that led to its further optimization to the clinical candidate AG-120 (Ivosidenib).[1][2][3][5] This guide details the properties of AGI-14100 as a chemical probe.

Quantitative Data Summary

The following tables summarize the key quantitative data for **AGI-14100**, providing a clear comparison of its biochemical potency, cellular activity, and metabolic properties.

Table 1: Biochemical and Cellular Potency of AGI-14100

Parameter	Value	Cell Line/Enzyme	Reference
mIDH1 (R132H) IC50	6 nM	Recombinant enzyme	[5][6]
Cellular 2-HG IC50	1 nM	HT1080 (chondrosarcoma)	[6]

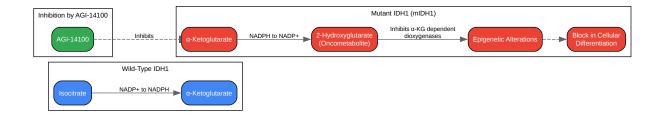
Table 2: Metabolic Stability and Pharmacokinetic Profile of AGI-14100



Parameter	Species	Value	Comments	Reference
Microsomal Stability	Human	Low Clearance	Hepatic extraction ratio	[1][2]
hPXR Activation	Human	~70% of Rifampicin	Indicates potential for CYP3A4 induction	[1][2]
In vivo Clearance	Rat, Dog, Cynomolgus Monkey	Low	[1][2]	

Signaling Pathways and Mechanisms of Action

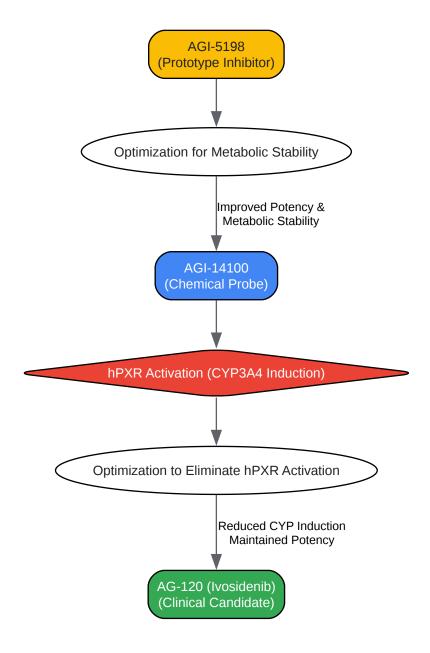
The following diagrams illustrate the mechanism of action of mIDH1 and the inhibitory effect of **AGI-14100**, as well as the logical progression of drug discovery leading to this chemical probe.



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Mechanism of wild-type and mutant IDH1 and inhibition by AGI-14100.





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Logical workflow of the mIDH1 inhibitor discovery program.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of **AGI-14100** are provided below. These protocols are based on established methods and the information available in the cited literature.

Mutant IDH1 (R132H) Biochemical Assay



This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant mIDH1 by monitoring the consumption of NADPH.

Materials:

- Recombinant human mIDH1 (R132H) enzyme
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.01% BSA)
- α-Ketoglutarate (α-KG)
- NADPH
- AGI-14100 or other test compounds
- 96-well or 384-well black plates
- Plate reader capable of fluorescence detection (Excitation: ~340 nm, Emission: ~460 nm)

Procedure:

- Prepare a serial dilution of AGI-14100 in DMSO and then dilute further in Assay Buffer to the desired final concentrations.
- Add the diluted compound or DMSO (vehicle control) to the wells of the microplate.
- Add the mIDH1 (R132H) enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
- Initiate the enzymatic reaction by adding a solution containing α-KG and NADPH.
- Immediately begin monitoring the decrease in NADPH fluorescence over time using a plate reader.
- Calculate the initial reaction velocity for each concentration of the inhibitor.
- Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.



Cellular 2-HG Measurement Assay

This assay quantifies the intracellular levels of 2-HG in a cell line endogenously expressing mIDH1, such as the HT1080 chondrosarcoma cell line.

Materials:

- HT1080 cells (or other mIDH1-expressing cell line)
- Cell culture medium (e.g., DMEM with 10% FBS)
- AGI-14100 or other test compounds
- Phosphate-buffered saline (PBS)
- Methanol (ice-cold)
- Cell scrapers
- Microcentrifuge
- LC-MS/MS system for 2-HG analysis

Procedure:

- Seed HT1080 cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of AGI-14100 or DMSO (vehicle control) for a specified period (e.g., 24-48 hours).
- After treatment, wash the cells with ice-cold PBS.
- Extract the intracellular metabolites by adding ice-cold 80% methanol and scraping the cells.
- Transfer the cell lysate to a microcentrifuge tube and vortex thoroughly.
- Centrifuge at high speed to pellet the cell debris.
- Collect the supernatant containing the metabolites.



- Analyze the 2-HG levels in the supernatant using a validated LC-MS/MS method.
- Normalize the 2-HG levels to the protein concentration or cell number.
- Calculate the IC₅₀ value for the inhibition of 2-HG production.

Human Pregnane X Receptor (hPXR) Activation Assay

This cell-based reporter assay assesses the potential of a compound to activate hPXR, which can lead to the induction of drug-metabolizing enzymes like CYP3A4.

Materials:

- A stable cell line co-transfected with a human PXR expression vector and a CYP3A4 promoter-luciferase reporter vector (e.g., HepG2-based).
- Cell culture medium
- AGI-14100 or other test compounds
- Rifampicin (positive control)
- Luciferase assay reagent
- Luminometer

Procedure:

- Plate the reporter cell line in a white, opaque multi-well plate and incubate overnight.
- Treat the cells with various concentrations of AGI-14100, Rifampicin, or vehicle control.
- Incubate for 24-48 hours to allow for PXR activation and luciferase expression.
- Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
- Measure the luminescence using a luminometer.



 Express the results as a fold activation relative to the vehicle control. The activity of AGI-14100 can be compared to that of the strong PXR activator, Rifampicin.

Conclusion

AGI-14100 is a highly potent and metabolically robust chemical probe for the study of mIDH1. Its well-characterized biochemical and cellular activities make it an invaluable tool for elucidating the downstream effects of mIDH1 inhibition and for the preclinical evaluation of novel therapeutic strategies targeting this oncogenic enzyme. While its hPXR activation precluded its own clinical development, the insights gained from AGI-14100 were instrumental in the discovery of the successful therapeutic agent, AG-120 (Ivosidenib). Researchers utilizing AGI-14100 should be mindful of its potential to induce CYP3A4 when designing and interpreting in vivo studies. This guide provides the necessary technical information to effectively employ AGI-14100 in advancing our understanding of mIDH1-mutant cancers.

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References

- 1. Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. puracyp.com [puracyp.com]
- 3. Cytochrome P450 Induction Assay MB Biosciences [mbbiosciences.com]
- 4. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor
 PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Pregnane X Receptor (hPXR) Activation Assay in Stable Cell Lines-丁香实验 [biomart.cn]



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